molecular formula C13H12ClN3O2S B6287078 N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-01-2

N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287078
CAS No.: 2586233-01-2
M. Wt: 309.77 g/mol
InChI Key: KXDBQTCGWYWICH-CXUHLZMHSA-N
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Description

N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound characterized by its unique molecular structure, which includes a chloropyridine ring, a methylbenzenesulfonohydrazide group, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 6-chloropyridin-3-ylmethylamine with 4-methylbenzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pH are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is utilized in the study of enzyme inhibition and as a tool for probing biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N'-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine

  • (6-Chloropyridin-3-yl)boronic acid

Uniqueness: N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide stands out due to its specific structural features and reactivity profile

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N-[(E)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDBQTCGWYWICH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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